

Comparing the bioactivity of Antho-rwamide I and II

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Compound of Interest

Compound Name: Antho-rwamide II

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Antho-RWamide II: a new neuropeptide from the sea anemone *Anthopleura elegantissima* (1988-10-24) Using a radioimmunoassay for the peptide sequence Arg-Phe-NH₂ (RFamide), a novel peptide has been purified from acetic acid extracts of the sea anemone *Anthopleura elegantissima*. This peptide has the structure less than Glu-Gly-Leu-Arg-Trp-NH₂, and was named **Antho-RWamide II**. **Antho-RWamide II** is a neuropeptide. Its structure is closely related to an earlier characterized neuropeptide from *Anthopleura* less than Glu-Ser-Leu-Arg-Trp-NH₂ (Antho-RWamide I). [1](#) Antho-RWamide I, an N-terminally processed analogue of the sea anemone neuropeptide Antho-RNamide ((2013-05-23) The neuropeptide Antho-RNamide ([1](#) Isolation and structure of a new neuropeptide, (1988-06-25) Using a radioimmunoassay for the peptide sequence Arg-Phe-NH₂ (RFamide), two peptides have been purified from acetic acid extracts of the sea anemone *Anthopleura elegantissima*. One is [1](#) **Antho-RWamide II:** a new neuropeptide from the sea anemone *Anthopleura elegantissima* - PubMed (1988-10-24) Using a radioimmunoassay for the peptide sequence Arg-Phe-NH₂ (RFamide), a novel peptide has been purified from acetic acid extracts of the sea anemone *Anthopleura elegantissima*. This peptide has the structure less than Glu-Gly-Leu-Arg-Trp-NH₂, and was named **Antho-RWamide II**. **Antho-RWamide II** is a neuropeptide. Its structure is closely related to an earlier characterized neuropeptide from *Anthopleura* less than Glu-Ser-Leu-Arg-Trp-NH₂ (Antho-RWamide I). [1](#) Antho-RWamide I, an N-terminally processed analogue of the sea anemone neuropeptide Antho-RNamide ((2013-05-23) The neuropeptide Antho-RNamide ([1](#) **Antho-RWamide II:** a new neuropeptide from the sea anemone *Anthopleura elegantissima* (1988-10-24) Using a radioimmunoassay for the peptide sequence Arg-Phe-NH₂ (RFamide), a novel peptide has been purified from acetic acid extracts of the sea anemone *Anthopleura elegantissima*. This peptide has the structure less than Glu-Gly-Leu-Arg-Trp-NH₂, and was

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Antho-rwamide I and II are structurally related neuropeptides originally isolated from the sea anemone *Anthopleura elegantissima*. Both peptides share a common C-terminal sequence and a pyroglutamyl group at the N-terminus, which is crucial for their biological activity. Their primary structural difference lies in the second amino acid residue, being serine in Antho-rwamide I ([1](#)) These neuropeptides are encoded by a single precursor gene, which surprisingly yields one copy of Antho-rwamide I and eight copies of **Antho-rwamide II**.

This guide provides a comparative overview of the bioactivity of Antho-rwamide I and II, presenting quantitative data from key experiments, detailed experimental protocols, and visual representations of associated signaling pathways.

Comparative Bioactivity of Antho-rwamide I and II

Antho-rwamide I and II exhibit distinct potencies in various biological assays, primarily acting as agonists for G-protein coupled receptors (GPCRs). Their bioactivities have been characterized through their effects on muscle contraction, receptor activation in heterologous systems, and induction of metamorphosis.

Muscle Contraction in *Anthopleura elegantissima*

Both Antho-rwamides are potent contractors of the sphincter muscle in the sea anemone *Anthopleura elegantissima*. However, Antho-rwamide I demonstrates a higher potency in this assay.

Peptide	EC50 (M)
Antho-rwamide I	1.6×10^{-8}
Antho-rwamide II	4.2×10^{-8}

Data from a study on the structure-activity relationships of Antho-RWamide I on the sphincter muscle of the sea anemone *Anthopleura elegantissima*.

Activation of the Antho-RNamide Receptor

In a heterologous expression system using Chinese Hamster Ovary (CHO) cells, both Antho-rwamides were found to be potent agonists of the Antho-RNamide receptor from the sea anemone *Nematostella vectensis*. Notably, Antho-rwamide I displayed a significantly higher potency than **Antho-rwamide II** and even the native ligand, Antho-RNamide.

Peptide	EC50 (nM)
Antho-rwamide I	0.28
Antho-rwamide II	1.3
Antho-RNamide	4.1

Data from a study identifying Antho-RWamide I as a potent agonist of the native G-protein-coupled receptor (Antho-RNamide receptor).

Activation of the Antho-RWamide II Receptor

A specific GPCR for **Antho-RWamide II** has been identified in *Nematostella vectensis*. In this context, **Antho-rwamide II** is the more potent agonist.

Peptide	EC50 (M)
Antho-rwamide II	1.5×10^{-8}
Antho-rwamide I	5.2×10^{-8}

Data from the identification of a G-protein-coupled receptor for the neuropeptide Antho-RWamide II from the sea anemone *Nematostella vectensis*.

Induction of Metamorphosis in *Nematostella vectensis*

Antho-rwamide II is a more potent inducer of metamorphosis in the larval stage of the sea anemone *Nematostella vectensis* compared to Antho-rwamide I.

Peptide	EC50 (M)
Antho-rwamide II	1.2×10^{-7}
Antho-rwamide I	3.5×10^{-7}

Data from a study on the induction of metamorphosis by the neuropeptide Antho-RWamide II in the sea anemone *Nematostella vectensis*.

Experimental Protocols

Muscle Contraction Assay

Objective: To determine the potency of Antho-rwamides in inducing muscle contraction in *Anthopleura elegantissima*.

Methodology:

- Preparation: Isolate the sphincter muscle from the sea anemone *Anthopleura elegantissima*.
- Mounting: Mount the muscle preparation in an organ bath containing filtered seawater.
- Stimulation: Apply increasing concentrations of Antho-rwamide I or **Antho-rwamide II** to the organ bath.
- Measurement: Record the isometric contractions of the muscle using a force transducer.
- Analysis: Plot the concentration-response curve and calculate the EC50 value, which represents the concentration of the peptide that produces 50% of the maximal response.

Receptor Activation Assay in a Heterologous System

Objective: To measure the ability of Antho-rwamides to activate a specific GPCR expressed in a mammalian cell line.

Methodology:

- **Cell Culture and Transfection:** Culture Chinese Hamster Ovary (CHO) cells and transiently transfect them with the gene encoding the Antho-RNamide receptor or the **Antho-RWamide II** receptor.
- **Calcium Imaging:** Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
- **Peptide Application:** Apply varying concentrations of Antho-rwamide I or **Antho-rwamide II** to the cells.
- **Data Acquisition:** Measure the changes in intracellular calcium concentration by monitoring the fluorescence of the dye using a fluorescence microscope or a plate reader.
- **Analysis:** Generate dose-response curves and determine the EC50 values for each peptide.

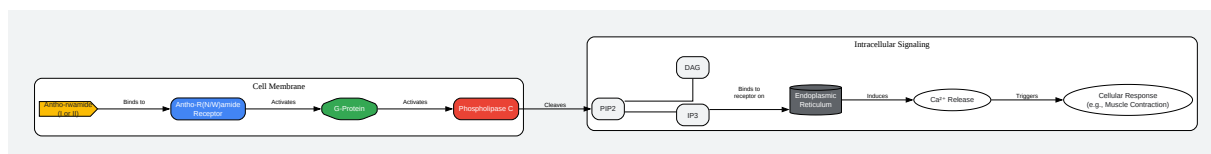
Metamorphosis Induction Assay

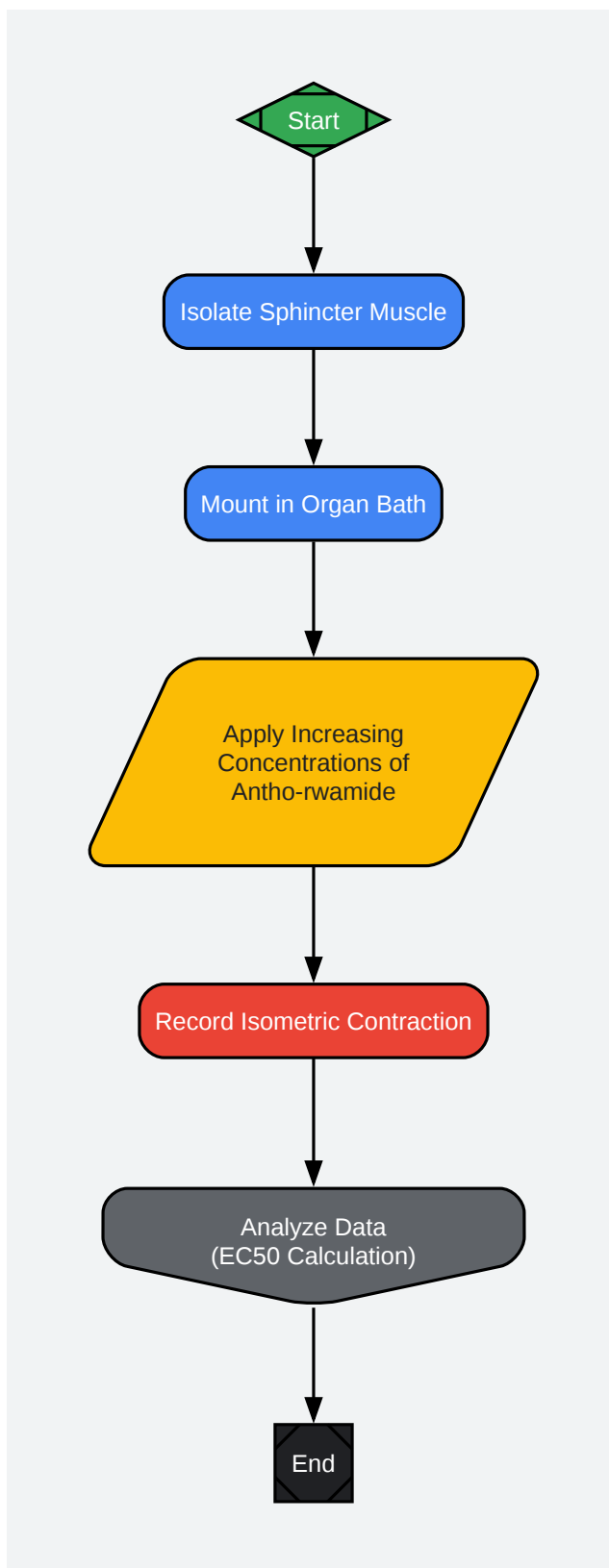
Objective: To assess the potency of Antho-rwamides in inducing metamorphosis in *Nematostella vectensis* larvae.

Methodology:

- **Larval Culture:** Raise *Nematostella vectensis* larvae to the planula stage.
- **Treatment:** Expose groups of larvae to a range of concentrations of Antho-rwamide I or **Antho-rwamide II** in seawater.
- **Observation:** Monitor the larvae over a defined period (e.g., 24-48 hours) for morphological changes indicative of metamorphosis, such as settlement and tentacle development.
- **Quantification:** Count the number of metamorphosed individuals in each treatment group.
- **Analysis:** Calculate the EC50 value, representing the concentration of the peptide that induces metamorphosis in 50% of the larval population.

Signaling Pathway and Experimental Workflow Diagrams





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References

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